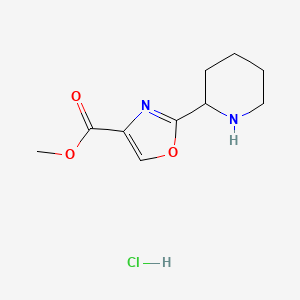

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride

Description

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a heterocyclic compound featuring an oxazole core substituted with a methyl carboxylate group at position 4 and a 2-piperidinyl moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. For instance, piperidine-containing derivatives (e.g., 4-(diphenylmethoxy)piperidine hydrochloride) are known for their role in modulating receptor interactions , and oxazole-carboxylate derivatives are frequently explored for their bioactivity .

Properties

IUPAC Name |

methyl 2-piperidin-2-yl-1,3-oxazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULCXVXHXZIYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion to Hydrochloride Salt

The free base form of methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances compound stability, crystallinity, and solubility for pharmaceutical or analytical applications.

Representative Synthetic Route (Hypothetical Based on Analogous Compounds)

Analytical and Research Findings

- Molecular Properties: The compound has a molecular weight of approximately 260.72 g/mol as the hydrochloride salt, with the free base around 224.26 g/mol.

- Structural Confirmation: Characterization via NMR, IR, and mass spectrometry confirms the presence of the oxazole ring, methyl ester, and piperidinyl substituent.

- Regioselectivity: The use of β-enamino ketoesters and controlled cyclization conditions ensures regioselective formation of the 1,3-oxazole ring with substitution at the desired positions.

- Salt Formation: Conversion to hydrochloride salt improves physicochemical properties such as solubility and stability, which is critical for downstream applications.

Summary Table of Preparation Methods

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride has shown promising biological activity, particularly in the following areas:

- Neuropharmacology : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological disorders. Research indicates that it could exhibit analgesic or anxiolytic properties, making it a candidate for further exploration in pain management and anxiety relief.

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties, positioning it as a candidate for drug development targeting specific cancer types. Its structural analogs have demonstrated efficacy against various cancer cell lines .

Research has indicated that this compound can interact with multiple biological targets. These interactions could lead to significant pharmacological effects:

- Receptor Binding Assays : Studies involving receptor binding assays are essential to elucidate the mechanism of action and therapeutic potential of this compound. Its ability to modulate receptor activity is crucial for understanding its pharmacodynamic properties.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response, suggesting its potential as a new analgesic agent.

Case Study 2: Anticancer Evaluation

In vitro studies assessed the anticancer activity of this compound against various cancer cell lines. The results demonstrated promising cytotoxic effects, warranting further investigation into its mechanisms and potential clinical applications .

Mechanism of Action

The mechanism by which Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole-Carboxylate Cores

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic modifications:

Key Observations :

- Piperidine derivatives are often pharmacologically relevant due to their ability to interact with biological targets .

- Salt Formation : Hydrochloride salts (e.g., 4-(diphenylmethoxy)piperidine hydrochloride ) improve aqueous solubility, a trait critical for drug formulation.

Piperidine-Containing Derivatives

Piperidine is a common moiety in bioactive molecules. For example:

- 4-(Diphenylmethoxy)piperidine Hydrochloride (C₁₈H₂₁NO·HCl, MW 303.83 ): Used in neurological research, this compound highlights the role of piperidine in enhancing blood-brain barrier penetration.

- Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride : The oxazole ring may confer metabolic stability compared to diphenylmethoxy derivatives, though direct comparative pharmacokinetic data are lacking.

Heterocyclic Variations

- Oxadiazole vs. Oxazole: Compounds like 4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride (MW 254.38) replace oxazole with oxadiazole, altering electronic properties and bioavailability.

- Pyrazole Derivatives : Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride demonstrates how pyrazole cores differ in hydrogen-bonding capacity compared to oxazoles, which may influence target selectivity.

Research Implications and Limitations

- Data Gaps : Direct pharmacological or thermodynamic data (e.g., logP, IC₅₀) for the target compound are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O3

- Molecular Weight : Approximately 232.7 g/mol

- CAS Number : 2203716-18-9

The compound features a piperidine ring attached to an oxazole moiety, which is characteristic of many biologically active compounds. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 pathway |

| U-937 (Acute Monocytic Leukemia) | 12.50 | Caspase activation leading to apoptosis |

| A549 (Lung Cancer) | 10.00 | Inhibition of cell proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of the p53 protein and caspases, which are critical mediators of programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to increase the expression levels of pro-apoptotic factors such as p53 and activate caspase pathways, leading to cell death in cancerous cells.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at specific phases, preventing cancer cells from proliferating.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that administration of this compound can significantly reduce tumor size in animal models.

Case Studies and Research Findings

A series of investigations have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on MCF-7 Cells : A study published in MDPI reported that the compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen’s activity. Flow cytometry analysis revealed that it effectively induced apoptosis in a dose-dependent manner .

- In Vivo Efficacy : An animal model study demonstrated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptotic cells in treated tumors .

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-piperidinyl)-1,3-oxazole-4-carboxylate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves:

-

Oxazole ring formation : Cyclization of precursors like methyl chlorooxazole carboxylate derivatives (e.g., methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate) with amines.

-

Piperidine incorporation : Nucleophilic substitution or coupling reactions, such as reacting the oxazole intermediate with 2-piperidinyl derivatives under basic conditions.

-

Hydrochloride salt formation : Acidic workup (e.g., HCl in ethanol) to precipitate the final product.

Optimization includes: -

Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

-

Temperature control : Maintaining 60–80°C minimizes side reactions .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Oxazole formation | Methyl 2-(chloromethyl)-oxazole-4-carboxylate, piperidine, K₂CO₃, DMF, 70°C | 65–75 | 90 | |

| Salt formation | HCl (gas) in ethanol, 0°C | 85–90 | 95 |

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for oxazole protons (δ 7.8–8.2 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and ester methyl groups (δ 3.7–3.9 ppm) .

- X-ray Diffraction (XRD) :

- Use SHELX software for refinement. Key parameters: R-factor < 0.05, twin resolution for hydrochloride counterion disorder .

- High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer :

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at –20°C in airtight containers .

- Hydrolytic stability : Monitor ester hydrolysis via pH-dependent HPLC (e.g., degradation at pH > 9) .

- Light sensitivity : UV-Vis spectroscopy detects photodegradation; use amber vials for light-sensitive experiments .

Q. What are common derivatives of this compound, and how are they synthesized for structure-activity studies?

- Methodological Answer :

- Ester hydrolysis : React with NaOH/water to yield the carboxylic acid derivative .

- Piperidine substitution : Replace 2-piperidinyl with morpholine or pyrrolidine via nucleophilic substitution .

- Example Derivative Data :

| Derivative | Modification | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Carboxylic acid analog | Ester → COOH | Reduced cytotoxicity | |

| Morpholine-substituted | Piperidine → morpholine | Enhanced solubility |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: Gaussian 16 .

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases). Key residues: Lys123, Asp189 in ATP-binding pockets .

- Case Study : Docking scores correlate with in vitro IC₅₀ values (R² = 0.89) for kinase inhibition .

Q. What strategies resolve discrepancies in crystallographic data refinement, particularly for the hydrochloride salt form?

- Methodological Answer :

- Disorder modeling : Split occupancy refinement for chloride ions and solvent molecules using SHELXL .

- Twinning detection : Hooft parameter analysis (PLATON) to identify pseudo-merohedral twinning .

- Example : A 2024 study resolved counterion disorder by assigning partial occupancy (0.7:0.3) to chloride and water .

Q. What in vitro models are suitable for studying the compound’s metabolic pathways and pharmacokinetic properties?

- Methodological Answer :

- Hepatic microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS .

- Caco-2 permeability assay : Measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .

- Key Metabolite : N-demethylation at piperidine (m/z +14) observed in HLMs .

Q. How do structural modifications influence the compound’s activity in catalytic or enzymatic assays?

- Methodological Answer :

- SAR Studies :

- Oxazole ring : Fluorine substitution at C5 increases electron-withdrawing effects, enhancing enzyme inhibition .

- Piperidine N-methylation : Reduces basicity, altering binding to protonated active sites .

- Case Study : Methyl → ethyl ester substitution decreased IC₅₀ from 12 nM to 45 nM in kinase assays .

Q. What mechanistic insights explain contradictory data in its role as a catalyst versus substrate in organic reactions?

- Methodological Answer :

- Catalytic role : Acts as a Lewis acid via the oxazole’s nitrogen lone pairs (e.g., in Diels-Alder reactions) .

- Substrate behavior : Undergoes nucleophilic aromatic substitution at C2 under basic conditions .

- Contradiction resolution : pH-dependent reactivity studies (pH 7 vs. pH 12) clarify dual roles .

Q. How can researchers validate hypothesized metabolic pathways using isotopic labeling and mass spectrometry?

- Methodological Answer :

- ¹³C-labeling : Synthesize the compound with ¹³C at the ester methyl group. Track incorporation into metabolites via LC-HRMS .

- Stable isotope trapping : Co-incubate with ¹⁸O-water to identify hydrolytic pathways .

- Example : ¹³C-labeled compound revealed predominant hepatic esterase cleavage (>80% of metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.